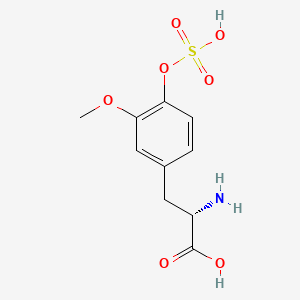

3-O-Methyldopa-4-sulfate

Beschreibung

Contextualization within Endogenous and Exogenous Metabolic Pathways

The metabolism of L-DOPA, a cornerstone in the management of Parkinson's disease, is a multifaceted process involving several enzymatic pathways. ontosight.airesearchgate.net A significant portion of orally administered L-DOPA is metabolized in the periphery before it can reach the brain. researchgate.net Two major enzymatic pathways are responsible for this peripheral metabolism: decarboxylation by aromatic L-amino acid decarboxylase (AADC) and O-methylation by catechol-O-methyltransferase (COMT). researchgate.netwikipedia.org

The formation of 3-O-Methyldopa (3-OMD) occurs when COMT transfers a methyl group to L-DOPA. wikipedia.org Subsequently, 3-OMD can undergo further metabolism, including sulfation. The addition of a sulfate group to the 4-hydroxy position of 3-O-Methyldopa results in the formation of 3-O-Methyldopa-4-sulfate. ontosight.ai This sulfation process is catalyzed by sulfotransferase enzymes and is a common pathway for the detoxification and elimination of various compounds. ontosight.ainih.gov

In the context of exogenous L-DOPA administration, this compound is one of several metabolites produced. ontosight.ai Its formation represents a significant route of L-DOPA disposition in the body. ontosight.ai The metabolic fate of L-DOPA is crucial as the generation of metabolites like 3-OMD and its sulfated conjugate can influence the bioavailability and therapeutic efficacy of L-DOPA. ontosight.ainii.ac.jp

The sulfation of methyldopa is a major metabolic pathway, and variations in the availability of sulfate can lead to individual differences in how the drug is metabolized. nih.govresearchgate.net Studies have shown that when sodium sulfate is co-administered with methyldopa, the proportion of the drug excreted as methyldopa sulfate increases. nih.govresearchgate.net

Significance in Biochemical and Neurochemical Research

The investigation of this compound holds considerable significance for both biochemical and neurochemical research, primarily due to its relationship with L-DOPA therapy.

From a biochemical perspective, the study of this compound provides insights into the activity of key metabolic enzymes such as COMT and sulfotransferases. ontosight.ainih.gov Research into the factors influencing these enzymatic reactions, such as substrate availability and genetic polymorphisms of the enzymes, can help explain the observed variability in drug metabolism among individuals. nih.govresearchgate.net Understanding the pharmacokinetics of L-DOPA metabolites, including this compound, is essential for optimizing therapeutic strategies. ontosight.ai

In the realm of neurochemical research, the focus has been on the potential effects of L-DOPA metabolites on the central nervous system. researchgate.netmedchemexpress.com While 3-O-Methyldopa itself has been a subject of extensive research due to its long half-life and its ability to compete with L-DOPA for transport across the blood-brain barrier, the specific role of its sulfated form, this compound, is an area of ongoing investigation. wikipedia.orgnii.ac.jpnih.gov The addition of a sulfate group significantly increases the water solubility of the molecule, which may affect its distribution and transport across biological membranes.

Research has explored the broader implications of L-DOPA metabolites in the context of neurodegenerative diseases. ontosight.ai For instance, studies have measured the levels of various dopamine metabolites in the cerebrospinal fluid of Parkinson's disease patients to understand the underlying neurochemical changes. nih.gov While homovanillic acid (HVA) is the most abundant metabolite, 3-O-methyldopa is also present in significant concentrations. nih.gov The presence of these metabolites may reflect compensatory mechanisms in the surviving dopaminergic neurons. nih.gov

Interactive Data Table: Key Compounds in L-DOPA Metabolism

| Compound Name | Abbreviation | Role in Pathway |

| Levodopa | L-DOPA | Precursor to dopamine, primary therapeutic agent. ontosight.ai |

| 3-O-Methyldopa | 3-OMD | Major metabolite of L-DOPA formed by COMT. wikipedia.org |

| This compound | Sulfated metabolite of 3-O-Methyldopa. ontosight.ai | |

| Dopamine | DA | Neurotransmitter deficient in Parkinson's disease. nih.gov |

| Homovanillic Acid | HVA | Major final metabolite of dopamine. nih.gov |

| Catechol-O-methyltransferase | COMT | Enzyme that methylates L-DOPA to 3-OMD. wikipedia.org |

| Sulfotransferase | Enzyme that catalyzes the sulfation of compounds. ontosight.ai | |

| Aromatic L-amino acid decarboxylase | AADC | Enzyme that converts L-DOPA to dopamine. researchgate.net |

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(3-methoxy-4-sulfooxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO7S/c1-17-9-5-6(4-7(11)10(12)13)2-3-8(9)18-19(14,15)16/h2-3,5,7H,4,11H2,1H3,(H,12,13)(H,14,15,16)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOMSDJKDKVRCSI-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(C(=O)O)N)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391393-86-4 | |

| Record name | 3-O-Methyldopa-4-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391393864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-O-METHYLDOPA-4-SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L0Z6V86DL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Enzymatic Transformations Leading to 3-o-methyldopa-4-sulfate

Precursor Compounds and Initial Biotransformations

The formation of 3-O-Methyldopa-4-sulfate is contingent on the initial metabolism of its parent compounds. The primary pathway involves the O-methylation of L-DOPA, a cornerstone in the management of Parkinson's disease, and the analogous metabolism of alpha-methyldopa.

Metabolism of L-DOPA and its Derivations

L-DOPA (Levodopa) is a prodrug that crosses the blood-brain barrier and is converted to dopamine, a crucial neurotransmitter. researchgate.net A significant metabolic pathway for L-DOPA in the periphery involves O-methylation, a reaction catalyzed by the enzyme Catechol-O-methyltransferase (COMT). medscape.comwikipedia.orgupol.cz This process uses S-adenosylmethionine (SAM) as a methyl group donor. wikipedia.orgupol.cz

The enzymatic action of COMT on L-DOPA results in the formation of 3-O-Methyldopa (3-OMD). medscape.comwikipedia.org This metabolite does not convert to dopamine and has a considerably longer half-life (approximately 15 hours) compared to L-DOPA (about 1 hour). medscape.comwikipedia.orgtaylorandfrancis.com This extended half-life leads to the accumulation of 3-OMD in the plasma of individuals undergoing L-DOPA therapy. medscape.comwikipedia.org The formation of 3-OMD is a key step, as this compound serves as the direct precursor for subsequent sulfation.

Metabolism of Alpha-Methyldopa and its Analogues

Alpha-methyldopa, an antihypertensive agent, undergoes extensive metabolism involving both O-methylation and sulfation. researchgate.netdrugbank.com Similar to L-DOPA, alpha-methyldopa can be O-methylated by COMT to form 3-O-methyl-alpha-methyldopa. medscape.comresearchgate.net

However, a major metabolic route for alpha-methyldopa is direct sulfation. researchgate.net The primary circulating metabolite of alpha-methyldopa in plasma is alpha-methyldopa-mono-O-sulfate. drugbank.comahajournals.org The metabolism of alpha-methyldopa can thus proceed via two key pathways: direct sulfation of the parent compound or O-methylation followed by sulfation of the methylated intermediate. These pathways highlight the interplay between sulfotransferase and COMT enzymes in the biotransformation of catechol-containing compounds. researchgate.net

Sulfation Pathways and Enzymatic Catalysis

The final step in the formation of this compound is the conjugation of a sulfate group to the 3-O-Methyldopa molecule. This reaction is a critical detoxification and elimination pathway for a wide range of compounds.

Role of Phenol Sulfotransferase (PST) Isoforms in Conjugation

The sulfation of 3-O-Methyldopa is catalyzed by a family of enzymes known as sulfotransferases (SULTs). ontosight.ai These cytosolic enzymes facilitate the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor molecule. upol.cz

In humans, several SULT isoforms are involved in the metabolism of drugs and neurotransmitters. upol.cz The key isoforms for phenolic and catechol compounds are the phenol sulfotransferases (PSTs). nih.gov These are broadly categorized into two main forms:

Thermolabile (TL) PST , also known as monoamine-sulfating PST (M-PST) or SULT1A3, shows high affinity for catecholamines like dopamine. nih.govmdpi.comwikipedia.org

Thermostable (TS) PST , also known as phenol-sulfating PST (P-PST) or SULT1A1, preferentially sulfates smaller phenolic compounds but can also act on catecholamines at higher concentrations. nih.govmdpi.comdrugbank.com

Both SULT1A1 and SULT1A3 are found in the human liver and are responsible for the sulfation of catecholamine metabolites. upol.cznih.gov Given that 3-O-Methyldopa is a phenolic compound and a derivative of a catecholamine precursor, it is a substrate for these PST isoforms. The sulfation occurs at the 4-hydroxy position, leading to the final product, this compound. ahajournals.orgontosight.ai

Characterization of Enzymatic Specificity and Kinetic Parameters

The specificity of PST isoforms dictates the efficiency of sulfation for different substrates. SULT1A3 is highly specific for monoamine neurotransmitters, a specificity governed by key amino acid residues like glutamate-146 within its active site. upol.czmdpi.com SULT1A1, while having a broader substrate range, also contributes to the metabolism of these compounds. mdpi.com

The table below presents the apparent Michaelis-Menten constants (Km) for dopamine and a model TS PST substrate, p-nitrophenol, with different human liver PST forms. A lower Km value indicates a higher affinity of the enzyme for the substrate.

| Enzyme Form | Substrate | Apparent Km (μM) | Source |

|---|---|---|---|

| Thermolabile (TL) PST | Dopamine | 27 | nih.gov |

| Thermostable (TS) PST | p-Nitrophenol | 0.94 | nih.gov |

| Thermostable (TS) PST | Dopamine | 5000 | nih.gov |

This table illustrates the kinetic parameters of human liver phenol sulfotransferase (PST) isoforms with related substrates. The data shows the high affinity (low Km) of TL PST for dopamine compared to TS PST.

The data clearly demonstrates the high affinity of TL PST (SULT1A3) for dopamine, with a Km value more than 185 times lower than that of TS PST (SULT1A1). nih.gov This suggests that SULT1A3 is the primary enzyme for dopamine sulfation at physiological concentrations. It is highly probable that 3-O-Methyldopa, as a close structural analogue, is also preferentially sulfated by SULT1A3.

Influence of Sulfate Availability on Conjugate Formation

The rate of sulfation is not only dependent on enzyme activity but also on the availability of the sulfate donor, PAPS. The synthesis of PAPS requires inorganic sulfate. researchgate.net Research has demonstrated that the availability of sulfate can be a rate-limiting factor in the metabolism of drugs like methyldopa. researchgate.net

In a study involving human subjects, the co-administration of sodium sulfate with methyldopa significantly altered the metabolic profile of the drug. The findings are summarized below:

| Condition | % Excreted as Methyldopa Sulfate (Mean ± SD) | % Excreted as Free Methyldopa (Mean ± SD) | Source |

|---|---|---|---|

| Methyldopa Alone | 50.1 ± 7.5 | 27.3 ± 5.5 | researchgate.net |

| Methyldopa + Sodium Sulfate | 66.0 ± 5.3 | 17.1 ± 3.7 | researchgate.net |

This table shows the effect of sodium sulfate co-administration on the urinary excretion of methyldopa and its sulfated metabolite, demonstrating that increased sulfate availability enhances the sulfation pathway.

The administration of sodium sulfate led to a significant increase in the proportion of methyldopa excreted as its sulfate conjugate, with a corresponding decrease in the excretion of the unchanged drug. researchgate.net Furthermore, a significant correlation between platelet PST activity and the amount of sulfated metabolite was observed only when supplemental sulfate was provided. researchgate.net This indicates that under normal conditions, sulfate availability, rather than enzyme capacity, may limit the rate of sulfation. This principle directly applies to the formation of this compound, where the availability of inorganic sulfate is crucial for the efficient synthesis of PAPS and the subsequent enzymatic conjugation.

Catechol-O-Methyltransferase (COMT) Activity in O-Methylation

The first critical step in the pathway leading to this compound is the O-methylation of L-DOPA. This reaction is catalyzed by the enzyme Catechol-O-Methyltransferase (COMT). wikipedia.orgmedchemexpress.com COMT is a major enzyme responsible for the inactivation of biologically active or toxic catechols and the degradation of catecholamine neurotransmitters. researchgate.net In the metabolism of L-DOPA, COMT facilitates the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the 3-hydroxyl group of the catechol structure of L-DOPA. wikipedia.org This enzymatic action is a key pathway for L-DOPA metabolism, running parallel to its conversion to dopamine by DOPA decarboxylase (DDC). wikipedia.orgnih.gov

The action of COMT on L-DOPA results in the formation of 3-O-Methyldopa (3-OMD), a major metabolite. wikipedia.orgnih.gov This compound, chemically known as 2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid, is an essential intermediate in the biosynthesis of this compound. wikipedia.orgpharmaffiliates.com The formation of 3-OMD is particularly significant when the primary metabolic route of L-DOPA via DOPA decarboxylase is inhibited. wikipedia.orgtandfonline.comtandfonline.com In such cases, the metabolism of L-DOPA is shunted towards the COMT pathway, leading to increased production and accumulation of 3-OMD. tandfonline.comtandfonline.com 3-OMD has a considerably longer plasma half-life (approximately 15 hours) compared to L-DOPA (about 1 hour), which leads to its accumulation in plasma and the brain during chronic L-DOPA administration. wikipedia.orgnih.gov

| Precursor | Enzyme | Product (Intermediate) | Cofactor | Significance |

|---|---|---|---|---|

| L-DOPA | Catechol-O-Methyltransferase (COMT) | 3-O-Methyldopa (3-OMD) | S-adenosyl-L-methionine (SAM) | Major metabolic pathway of L-DOPA, especially when DDC is inhibited. wikipedia.orgtandfonline.com |

Following its formation, 3-O-Methyldopa serves as a substrate for a second enzymatic reaction: sulfation. This process is mediated by sulfotransferase (SULT) enzymes, which catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the substrate. ontosight.aiupol.cz The product of this reaction is this compound. ontosight.aipharmaffiliates.com

The interplay between COMT-mediated O-methylation and SULT-mediated sulfation is a crucial aspect of catecholamine metabolism. frontiersin.orgresearchgate.net Research indicates that O-methylated metabolites of catecholamines are substrates for sulfation. frontiersin.org The sulfotransferase isoenzyme SULT1A3, in particular, is known to be involved in the sulfation of catecholamines and their metabolites, playing a significant role in their inactivation and excretion. frontiersin.orgoup.commdpi.com The sulfation of 3-O-Methyldopa at the 4-hydroxyl position results in the formation of this compound, a more water-soluble conjugate that can be readily eliminated from the body. ontosight.ai

The balance between methylation and sulfation pathways can be influenced by several factors, including the availability of co-substrates like PAPS and the relative activities of COMT and SULT enzymes in different tissues. nih.gov For instance, in the metabolism of the related compound methyldopa, both O-methylation and sulfation are major metabolic pathways. researchgate.netnih.gov Studies have shown that variations in SULT and COMT activities among individuals can lead to different metabolic profiles. nih.gov This enzymatic crosstalk ensures the efficient processing and detoxification of L-DOPA and its metabolites.

| Reaction Step | Substrate | Enzyme Family | Specific Enzyme (Example) | Product | Metabolic Consequence |

|---|---|---|---|---|---|

| 1. O-Methylation | L-DOPA | Methyltransferases | Catechol-O-Methyltransferase (COMT) | 3-O-Methyldopa | Formation of a stable intermediate. wikipedia.org |

| 2. Sulfation | 3-O-Methyldopa | Sulfotransferases (SULTs) | SULT1A3 | This compound | Formation of a water-soluble, excretable metabolite. ontosight.aifrontiersin.org |

Metabolic Fate and Intermediates Derived from 3-o-methyldopa and Its Sulfate Conjugate

Further Metabolic Pathways of 3-O-Methyldopa

Beyond its formation from L-DOPA, 3-O-methyldopa undergoes further metabolic transformations, primarily through transamination and demethylation, leading to the production of several phenolic acid derivatives.

Investigation of Transamination and Demethylation Routes

Research has identified transamination and demethylation as the principal metabolic routes for 3-O-methyldopa. In studies with rat liver homogenates, the transamination of 3-O-methyldopa to 3-methoxy-4-hydroxyphenylpyruvic acid (MHPP) was found to be the initial and major metabolic step. jst.go.jp This reaction is dependent on the presence of α-ketoglutarate and is catalyzed by the enzyme tyrosine aminotransferase. jst.go.jp

Demethylation of 3-O-methyldopa has also been observed, particularly in the kidney. nih.govphysiology.org In vitro studies using rat kidney homogenates and slices have demonstrated the conversion of 3-O-methyldopa to both dopa and dopamine. nih.govphysiology.org This suggests that the kidney possesses the enzymatic machinery to demethylate 3-O-methyldopa, potentially providing an alternative source of dopamine. nih.gov

Formation of Homovanillic Acid and Related Phenolic Acid Derivatives

The metabolic cascade initiated by the transamination of 3-O-methyldopa leads to the formation of several phenolic acid derivatives, with homovanillic acid (HVA) being a significant end-product. Following the formation of 3-methoxy-4-hydroxyphenylpyruvic acid (MHPP), further metabolism can occur. jst.go.jp In vivo studies in rats have shown that after administration of labeled MHPP, the major urinary metabolites detected were 3-methoxy-4-hydroxyphenyllactic acid (MHPL) and HVA. jst.go.jp The conversion of MHPP to MHPL is facilitated by enzymes such as lactate dehydrogenase and aromatic α-keto acid reductase. jst.go.jp

The pathway to HVA from 3-O-methyldopa involves a series of enzymatic reactions. While direct decarboxylation of 3-O-methyldopa is a minor pathway, the transamination to MHPP and subsequent oxidative decarboxylation contributes to the HVA pool. jst.go.jp Other metabolites identified from 3-O-methyldopa metabolism include 3,4-dihydroxyphenylacetic acid (DOPAC).

Comparative Analysis of Decarboxylation Rates with Parent Compounds

The rate of decarboxylation of 3-O-methyldopa is significantly slower than that of its parent compound, L-DOPA. L-DOPA is readily decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form dopamine. wikipedia.org In contrast, 3-O-methyldopa is not a substrate for AADC, meaning it does not undergo direct decarboxylation to a significant extent. medchemexpress.com This difference in decarboxylation rates is a key factor in the distinct physiological roles of L-DOPA and 3-O-methyldopa. The primary metabolic route for L-DOPA, especially in the presence of an AADC inhibitor, becomes O-methylation to 3-O-methyldopa, catalyzed by COMT. nih.gov

Interrelationship with Other Neurotransmitter Precursors and Downstream Metabolites

The metabolism of 3-O-methyldopa is intricately linked with the metabolic pathways of other neurotransmitter precursors and their downstream metabolites. As a major metabolite of L-DOPA, the levels of 3-O-methyldopa can influence the availability and metabolism of L-DOPA itself. nih.gov Studies have shown that 3-O-methyldopa can compete with L-DOPA for transport across the blood-brain barrier. nih.govnih.gov

Furthermore, the administration of 3-O-methyldopa has been shown to affect the turnover of dopamine. jst.go.jp In rats, subchronic administration of 3-O-methyldopa led to a significant decrease in the levels of dopamine metabolites such as DOPAC, 3-methoxytyramine (3-MT), and HVA in the striatum, although dopamine levels themselves were not significantly altered. jst.go.jp This suggests that elevated levels of 3-O-methyldopa can modulate the downstream metabolism of dopamine.

In certain metabolic disorders, such as Aromatic L-amino acid decarboxylase (AADC) deficiency, the metabolic profile is characterized by low levels of HVA and 5-hydroxyindoleacetic acid (5-HIAA), and elevated levels of L-dopa, 5-hydroxytryptophan, and notably, 3-O-methyldopa in the cerebrospinal fluid. taylorandfrancis.commdpi.com This highlights the critical role of the enzymatic steps, including decarboxylation, in maintaining the balance of these neuroactive compounds. The accumulation of 3-O-methyldopa in such conditions underscores its position as a key indicator of disruptions in the dopamine synthesis pathway. taylorandfrancis.commdpi.com

Table of Research Findings on 3-O-Methyldopa Metabolism

| Metabolic Process | Enzyme(s) Involved | Key Findings | References |

|---|---|---|---|

| Transamination | Tyrosine aminotransferase | The primary initial step in 3-O-methyldopa metabolism, converting it to 3-methoxy-4-hydroxyphenylpyruvic acid (MHPP) in the presence of α-ketoglutarate. | jst.go.jp |

| Demethylation | Not specified | Occurs in the kidney, producing dopa and dopamine from 3-O-methyldopa. | nih.govphysiology.org |

| Formation of Phenolic Acids | Lactate dehydrogenase, Aromatic α-keto acid reductase | MHPP is further metabolized to 3-methoxy-4-hydroxyphenyllactic acid (MHPL) and homovanillic acid (HVA). | jst.go.jp |

| Decarboxylation | Aromatic L-amino acid decarboxylase (AADC) | 3-O-methyldopa is a poor substrate for AADC, resulting in a significantly slower decarboxylation rate compared to L-DOPA. | medchemexpress.com |

Table of Compound Names

| Abbreviation | Full Compound Name |

|---|---|

| 3-OMD | 3-O-Methyldopa |

| 3-OMD-4-S | 3-O-Methyldopa-4-sulfate |

| L-DOPA | Levodopa |

| COMT | Catechol-O-methyltransferase |

| MHPP | 3-methoxy-4-hydroxyphenylpyruvic acid |

| HVA | Homovanillic acid |

| MHPL | 3-methoxy-4-hydroxyphenyllactic acid |

| DOPAC | 3,4-dihydroxyphenylacetic acid |

| AADC | Aromatic L-amino acid decarboxylase |

| 3-MT | 3-methoxytyramine |

Biochemical and Cellular Mechanisms of 3-o-methyldopa and Its Sulfate Conjugate

Interactions with Neurotransmitter Systems

3-O-Methyldopa has been shown to directly interact with the dopamine transporter (DAT), inhibiting dopamine uptake in rat brain striatal membranes and PC12 cells. researchgate.net This inhibition can disrupt the normal reuptake process of dopamine from the synaptic cleft, which could, in turn, affect dopaminergic signaling.

Studies have demonstrated that the administration of 3-OMD can lead to a decrease in the dopamine turnover rate. researchgate.netnih.gov Specifically, a single intracerebroventricular injection of 3-OMD in rats resulted in a 40% decrease in the dopamine turnover rate (DOPAC/DA ratio) in the striatum. researchgate.net Subchronic administration of 3-OMD also led to a significant decrease in the levels of dopamine metabolites such as 3,4-dihydroxyphenylacetic acid (DOPAC), 3-methoxytyramine (3-MT), and homovanillic acid (HVA) in the striatum, without significantly altering dopamine levels themselves. nih.gov These findings suggest that 3-OMD can modulate the rate at which dopamine is synthesized, released, and metabolized in neural tissues.

| Study Parameter | Observation | Reference |

| Dopamine Transporter (DAT) Interaction | 3-OMD inhibits dopamine transporter and uptake. | researchgate.net |

| Dopamine Turnover Rate (Striatum) | A single 1 micromole injection of 3-OMD decreased the dopamine turnover rate by 40.0%. | researchgate.net |

| Dopamine Metabolite Levels (Striatum) | Subchronic 3-OMD administration significantly decreased DOPAC, 3-MT, and HVA levels. | nih.gov |

The influence of 3-O-Methyldopa extends beyond the dopaminergic system. Research indicates that methyldopa, the parent compound of 3-OMD, can cause a net reduction in the tissue concentrations of norepinephrine, serotonin, and epinephrine. rwandafda.gov.rwdrugbank.com This is thought to occur through the inhibition of the enzyme aromatic L-amino acid decarboxylase, which is crucial for the synthesis of both dopamine and serotonin. drugbank.com While these findings primarily relate to methyldopa, the accumulation of its metabolite, 3-OMD, likely contributes to these effects on other neurotransmitter systems.

| Neurotransmitter | Effect of Methyldopa Administration | Reference |

| Norepinephrine | Decreased tissue concentration | rwandafda.gov.rwdrugbank.com |

| Serotonin | Decreased tissue concentration | rwandafda.gov.rwdrugbank.com |

| Epinephrine | Decreased tissue concentration | rwandafda.gov.rwdrugbank.com |

Modulation of Dopamine Uptake and Turnover Rates in Neural Tissues

Cellular Transport and Biological Barrier Dynamics

A significant aspect of 3-O-Methyldopa's biochemical profile is its ability to competitively inhibit the transport of L-DOPA across biological barriers, most notably the blood-brain barrier (BBB). nih.govnih.govmdpi.com 3-OMD and L-DOPA share the same large neutral amino acid transport system to enter the brain. mdpi.com Due to its longer half-life and subsequent accumulation, 3-OMD can effectively compete with L-DOPA for these transporters, potentially reducing the amount of L-DOPA that reaches the central nervous system. wikipedia.orgmdpi.com This competition is a critical factor in the long-term efficacy of L-DOPA therapy.

Astrocytes, a type of glial cell in the central nervous system, also play a role in the metabolism and effects of 3-O-Methyldopa. Studies have shown that 3-OMD can inhibit the uptake of L-DOPA into astrocytes. nih.gov Interestingly, while it hinders L-DOPA uptake, 3-OMD does not appear to affect the intracellular metabolism of L-DOPA within these cells. nih.gov Research also suggests that 3-OMD can counteract the neuroprotective effects of L-DOPA that are mediated by astrocytes, possibly by competing for target molecules released from these cells, such as glutathione. nih.gov

Intracellular Biochemical Effects

Impact on Mitochondrial Energetics and Oxidative Stress Pathways

Research indicates that 3-O-methyldopa (3-OMD) can induce cytotoxic effects by decreasing the mitochondrial membrane potential in PC12 cells, which are derived from a pheochromocytoma of the rat adrenal medulla. researchgate.netnih.gov This disruption of the mitochondrial membrane potential is a key indicator of mitochondrial dysfunction and can lead to impaired energy production and the initiation of cell death pathways. wikipedia.org

Furthermore, studies have shown that 3-OMD induces oxidative stress, which can damage neuronal cells. researchgate.netnih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these harmful molecules. frontiersin.org The accumulation of ROS can lead to damage of cellular components, including lipids, proteins, and DNA. researchgate.net In PC12 cells, the toxic effects induced by both 3-OMD and L-DOPA, which include oxidative stress, could be mitigated by the antioxidant vitamin E (alpha-tocopherol). researchgate.netnih.gov This suggests that oxidative stress is a significant contributor to the cellular damage observed with 3-OMD exposure. researchgate.netnih.gov

The interplay between mitochondrial dysfunction and oxidative stress is a critical aspect of cellular health. frontiersin.org Mitochondria are a primary source of ROS, and damage to mitochondria can lead to increased ROS production, creating a vicious cycle that can ultimately lead to cell death. mdpi.com

Role in Glutathione Synthesis and Release from Glial Cells

Astrocytes, a type of glial cell in the brain, play a crucial neuroprotective role, in part by producing and releasing antioxidants like glutathione (GSH). nih.gov L-DOPA has been shown to exert neuroprotective effects on dopaminergic neurons, and this protection is dependent on the presence of astrocytes. nih.gov One mechanism for this is the L-DOPA-induced increase in GSH levels and its subsequent release from astrocytes, which helps protect neurons from oxidative stress. nih.gov

However, 3-OMD has been found to counteract these protective effects. nih.gov Studies have demonstrated that 3-OMD inhibits the uptake of L-DOPA into astrocytes. nih.gov Consequently, the increased release of GSH from striatal astrocytes that is typically observed after L-DOPA treatment is significantly inhibited by the simultaneous presence of 3-OMD. nih.gov This suggests that 3-OMD competes with L-DOPA at the level of the astrocyte, potentially interfering with the transport of L-DOPA into the cell and thereby reducing the downstream neuroprotective signaling that leads to GSH release. nih.gov

The inhibition of astrocyte-mediated GSH release by 3-OMD highlights a potential mechanism by which this metabolite could contribute to increased neuronal vulnerability to oxidative stress. nih.gov

Enzyme and Receptor Interactions

The interactions of 3-O-methyldopa and its precursor, methyldopa, with various enzymes and receptors are central to their biological effects.

Effects on Aromatic Amino Acid Decarboxylase (AADC) Activity

Aromatic L-amino acid decarboxylase (AADC) is a key enzyme in the synthesis of the neurotransmitters dopamine and serotonin. ufrgs.brresearchgate.net Methyldopa, the parent compound of 3-OMD, is an inhibitor of AADC. drugs.com However, this inhibitory effect appears to be primarily attributed to the L-isomer of alpha-methyldopa. drugs.commedsafe.govt.nz In cases of AADC deficiency, a rare genetic disorder, the accumulation of L-dopa leads to increased levels of 3-OMD through the action of another enzyme, catechol-O-methyltransferase (COMT). ufrgs.br This makes elevated 3-OMD a significant biomarker for AADC deficiency. ufrgs.brnih.govresearchgate.net

While methyldopa itself inhibits AADC, some research suggests that 3-OMD may also have an inhibitory effect on L-DOPA accumulation in the striatum by inhibiting AADC activity. nih.gov

Investigation of Agonistic or Antagonistic Activities on Adrenergic Receptors

The antihypertensive effects of methyldopa are largely attributed to its metabolism to alpha-methylnorepinephrine. drugs.comdrugbank.com This metabolite acts as an agonist at central inhibitory alpha-2 adrenergic receptors, leading to a reduction in sympathetic outflow and a decrease in blood pressure. drugs.comdrugbank.comnih.gov The adrenergic receptors remain sensitive during treatment with methyldopa. drugs.commedsafe.govt.nz While the direct effects of 3-O-methyldopa-4-sulfate on adrenergic receptors are not as well-defined, the actions of its parent compound provide a framework for understanding its potential, albeit likely indirect, influence on adrenergic signaling.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Isolation and Analysis

Chromatography stands as a cornerstone for the separation and analysis of 3-O-Methyldopa-4-sulfate from complex biological samples. These methods offer high resolution and are often coupled with various detectors for precise quantification.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of this compound and related compounds. capes.gov.br HPLC methods, often employing ion-pair reversed-phase chromatography, are capable of simultaneously analyzing levodopa (L-DOPA) and its major metabolite, 3-O-methyldopa (3-OMD). nih.gov For instance, a method involving a C18 column and a mobile phase of methanol and phosphate buffer can achieve separation within 10 minutes. nih.gov The use of dual-electrode coulometric detection enhances the selectivity of the assay. capes.gov.br Another approach utilizes a protein-coated analytical column for direct injection of serum samples, simplifying the sample preparation process. oup.com This "mixed-mode" chromatography functions by size-exclusion for proteins and reversed-phase for the analyte, using a green mobile phase of acetate buffer. oup.comresearchgate.net

Detailed findings from various studies highlight the versatility of HPLC. One method for the simultaneous determination of L-DOPA and 3-OMD in human plasma reported intra-assay precision of 1.34-6.54% for L-DOPA and 3.90-5.50% for 3-OMD, with recoveries close to 90% and 100%, respectively. nih.gov Another study focusing on methyldopa and its metabolites in urine and plasma utilized a Supelcosil LC-18 column and achieved recoveries close to 100% for the analytes. capes.gov.br

Interactive Data Table: HPLC Method Parameters for 3-O-Methyldopa and Related Compounds

| Parameter | Method 1 | Method 2 | Method 3 |

| Analyte(s) | Levodopa, 3-O-Methyldopa | Methyldopa, Metabolites | Methyldopa |

| Matrix | Human Plasma | Human Urine and Plasma | Human Serum |

| Column | Ion-Pair Reversed-Phase | Supelcosil LC-18 | Protein-Coated ODS-80TM |

| Mobile Phase | Methanol and Phosphate Buffer | Not specified | Acetate Buffer (0.1 M, pH 2.4) |

| Detection | Electrochemical (dual-electrode) | Dual-electrode coulometric | Fluorescence |

| LLOQ | 20 ng/mL | Not specified | 0.027 µg/mL |

| Recovery | ~90% (L-DOPA), ~100% (3-OMD) | ~100% | Not specified |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a powerful tool for the sensitive and specific quantification of 3-O-methyldopa in biological fluids. semanticscholar.orgresearchgate.net This technique combines the separation capabilities of liquid chromatography with the precise detection of mass spectrometry. A common approach involves a simple protein precipitation step for sample preparation, followed by analysis on a triple quadrupole tandem mass spectrometer in multiple reaction monitoring (MRM) mode. semanticscholar.org For instance, a validated HPLC-MS/MS method for 3-OMD in human plasma used an Atlantis T3 C18 column and a mobile phase of water and methanol with formic acid. semanticscholar.org The monitored transitions were m/z 212.0 → m/z 166.0 for 3-O-methyldopa and m/z 227.10 → m/z 181.0 for the internal standard, carbidopa. semanticscholar.org This method demonstrated linearity in the range of 50–4000 ng/mL. semanticscholar.org

High-Resolution Mass Spectrometry (HRMS) coupled with LC offers untargeted metabolomic analysis, enabling the discovery of potential biomarkers. nih.gov In one study, untargeted HRMS metabolomic analysis of plasma samples was performed using a Vanquish Horizon UHPLC system coupled to a high-resolution mass spectrometer. nih.gov This approach identified 3-O-methyldopa as a potential biomarker in neuroblastoma. nih.gov Targeted quantitative analysis of 3-O-MD was then performed using a TSQ Quantiva mass spectrometer, with concentrations ranging from 23.6 to 6272.8 ng/ml. nih.gov

Interactive Data Table: LC-MS/MS and HRMS Methodologies for 3-O-Methyldopa

| Parameter | LC-MS/MS Method | HRMS Method |

| Analyte(s) | 3-O-Methyldopa | Untargeted Metabolites (including 3-O-MD) |

| Matrix | Human Plasma | Human Plasma |

| Sample Preparation | Protein precipitation with perchloric acid | Protein precipitation with cold methanol |

| Chromatography | Atlantis T3 C18 column | Vanquish Horizon UHPLC |

| Mass Spectrometer | Triple quadrupole | High-resolution mass spectrometer |

| Ionization | Positive MRM | Heated electrospray (positive and negative) |

| Linear Range | 50–4000 ng/mL | Not applicable (untargeted) |

| LLOQ | 50 ng/mL | Not specified |

Gas Chromatography-Mass Spectrometry (GC-MS) provides another avenue for the analysis of levodopa and its metabolites, including 3-O-methyldopa. tue.nl A specific protocol involves the N,O-acetylation of the amino acids in an aqueous medium, followed by the preparation of pentafluorobenzyl esters under anhydrous conditions. tue.nl The resulting derivatives are then analyzed by GC-electron capture negative ion mass spectrometry (GC-EICN-MS). tue.nlresearchgate.netnih.gov This method offers high sensitivity, with a limit of detection in the sub-nmol/l range. tue.nl The N,O-acetyl, carboxy-PFB derivatives produce abundant carboxylate anions that are suitable for sensitive analysis using selected ion monitoring. tue.nl Sample purification can be achieved through a simple organic solvent extraction. tue.nl

One study reported the successful measurement of DOPA and 3-O-methyl DOPA (OMD) in plasma and cerebrospinal fluid using this technique. tue.nl The analytical recovery for DOPA was 100.2 ± 3.7% at a concentration of 100 nmol/l, with a relative standard deviation of 5% for the analysis in plasma. tue.nl

Interactive Data Table: GC-EICN-MS Protocol for DOPA and 3-O-Methyldopa

| Parameter | Details |

| Analytes | DOPA, 3-O-Methyldopa (OMD) |

| Matrices | Plasma, Cerebrospinal Fluid |

| Derivatization | N,O-acetylation followed by pentafluorobenzylation |

| Instrumentation | Kratos MS-80 instrument |

| Ionization Mode | Electron Capture Negative Ion (ECNI) |

| Source Temperature | 250°C |

| Electron Energy | 50-80 eV |

| Limit of Quantitation | Sub-nmol/l level |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS) Approaches

Spectrophotometric and Electrochemical Detection Systems

Spectrophotometric methods offer a simpler and more cost-effective alternative for the determination of methyldopa and its derivatives in pharmaceutical formulations. uobaghdad.edu.iqredalyc.orgchemmethod.comchemmethod.comresearchgate.net These methods are typically based on the formation of a colored product that can be measured using a spectrophotometer. uobaghdad.edu.iqredalyc.orgchemmethod.com For example, a method involving the reaction of methyldopa with anisidine in the presence of potassium nitroprusside and sodium hydroxide produces a colored product with maximum absorbance at 597 nm. uobaghdad.edu.iq Another approach utilizes the complexation reaction of methyldopa with molybdate, resulting in a yellow-colored product measured at 410 nm. redalyc.org

Electrochemical detection, particularly when coupled with HPLC, provides high sensitivity and selectivity for the analysis of electroactive compounds like 3-O-methyldopa. nih.govnih.govsci-hub.se An HPLC system with an electrochemical detector equipped with a glassy carbon working electrode can be used to measure L-DOPA and its metabolites. nih.gov The potential of the electrochemical cell is typically set to a specific voltage to optimize the detection of the target analytes. sci-hub.se A dual-electrode system operating in redox mode can effectively eliminate potential interferences from endogenous and exogenous substances. nih.gov

Interactive Data Table: Spectrophotometric and Electrochemical Detection Methods

| Method Type | Principle | Wavelength/Potential | Linear Range | Application |

| Spectrophotometric | Reaction with anisidine and potassium nitroprusside | 597 nm | 0.50 - 80.0 µg/mL | Pharmaceutical formulations |

| Spectrophotometric | Complexation with molybdate | 410 nm | 50 - 200 µg/mL | Pharmaceutical preparations |

| Electrochemical | HPLC with glassy carbon electrode | 700 mV | Not specified | Biological samples |

| Electrochemical | HPLC with dual-electrode system (redox mode) | 800 mV | Not specified | Human plasma |

Immunoassays (e.g., Enzyme-Linked Immunosorbent Assay - ELISA) for Specificity and Sensitivity

Enzyme-Linked Immunosorbent Assays (ELISAs) are available for the quantitative measurement of 3-O-methyldopa in various biological samples. mybiosource.combiocompare.commybiosource.com These kits are typically designed as competitive or sandwich ELISAs. mybiosource.commybiosource.com In a quantitative sandwich ELISA, a purified antibody specific for the target analyte is pre-coated onto microplate wells. mybiosource.com The sample is added, and the analyte binds to the antibody. A second, enzyme-linked antibody is then added, which binds to the captured analyte, forming a "sandwich." mybiosource.com The addition of a substrate results in a color change that is proportional to the amount of analyte present. mybiosource.com

Commercially available ELISA kits for 3-O-methyldopa are designed for use with samples such as serum, plasma, and tissue homogenates. mybiosource.commybiosource.com These kits offer a convenient and high-throughput method for analysis, though they are typically intended for research use only. mybiosource.commybiosource.com The sensitivity of these kits can vary, with some reporting detection ranges from 0.5 ng/ml to 16 ng/ml and others from 62.5 pg/ml to 2000 pg/ml. mybiosource.commybiosource.com

Interactive Data Table: Commercially Available 3-O-Methyldopa ELISA Kits

| Kit Feature | Kit 1 (Mouse) | Kit 2 (Rat) |

| Assay Type | Quantitative Sandwich ELISA | Quantitative Sandwich ELISA |

| Sample Types | Serum, plasma, tissue homogenates | Serum, plasma, other body fluids |

| Detection Range | 0.5 ng/ml - 16 ng/ml | 62.5 pg/ml - 2000 pg/ml |

| Sensitivity | 0.1 ng/ml | 10 pg/ml |

| Intra-assay CV (%) | < 15% | < 15% |

| Inter-assay CV (%) | < 15% | < 15% |

Optimization of Sample Preparation from Complex Biological Matrices

The effective preparation of samples from complex biological matrices like plasma and urine is a critical step for accurate analysis of this compound and related compounds. The goal is to remove interfering substances, such as proteins and salts, and to concentrate the analyte of interest.

Commonly used techniques for plasma samples include protein precipitation and liquid-liquid extraction. Protein precipitation can be achieved by adding agents like perchloric acid or cold methanol. semanticscholar.orgnih.gov For example, a 200 µL plasma sample can be treated with perchloric acid to precipitate proteins, followed by centrifugation to separate the supernatant containing the analyte. semanticscholar.org Another method involves adding cold methanol to a 50 µL plasma sample, followed by centrifugation. nih.gov

For urine samples, a simple dilution is often sufficient before analysis, for instance, a 1:200 dilution. capes.gov.br Solid-phase extraction (SPE) is another effective technique for cleaning up samples. In some advanced HPLC methods, an online SPE approach is used where the analytical column itself performs the sample cleanup, allowing for direct injection of serum. oup.comresearchgate.net

The stability of the analyte during sample processing is also a key consideration. For plasma samples, collection in tubes containing anticoagulants like heparin and the addition of stabilizers such as reduced glutathione and EDTA can prevent degradation. tue.nl Samples are often stored at low temperatures, such as -25°C or -80°C, until analysis. nih.govtue.nl

Interactive Data Table: Sample Preparation Techniques for 3-O-Methyldopa Analysis

| Matrix | Preparation Method | Key Steps | Reference |

| Plasma | Protein Precipitation | Addition of perchloric acid, centrifugation. | semanticscholar.org |

| Plasma | Protein Precipitation | Addition of cold methanol, centrifugation. | nih.gov |

| Plasma/CSF | Liquid-Liquid Extraction | Acidification, saturation with NaCl, extraction with ethyl acetate. | tue.nl |

| Urine | Dilution | 1:200 dilution with mobile phase. | capes.gov.br |

| Serum | Online SPE-HPLC | Direct injection onto a protein-coated column. | oup.comresearchgate.net |

Development of Protein Precipitation and Solid Phase Extraction Procedures

Sample preparation is a critical step in the analysis of this compound from biological samples to remove interfering substances, primarily proteins.

Protein Precipitation (PP) is a widely used method due to its simplicity and speed. It involves adding a precipitating agent, such as a solvent or an acid, to the biological sample to denature and precipitate proteins.

Methanol Precipitation: A common approach involves the precipitation of plasma proteins using cold methanol. nih.gov For instance, 50 µL of plasma can be treated with 150 µL of cold (-20 °C) methanol containing an internal standard like 3-o-methyldopa-d3. nih.gov After centrifugation, the supernatant is directly injected into the analytical system. nih.gov This technique is favored for its rapidity and minimal sample handling, which reduces the potential for analytical errors. researchgate.net

Acid Precipitation: Trichloroacetic acid (TCA) is another effective precipitating agent. google.com However, for some complex matrices or when dealing with detergents, higher concentrations of TCA might be necessary for quantitative protein precipitation. google.com The choice of precipitating agent can influence the recovery of the analyte and the cleanliness of the final extract.

Solid Phase Extraction (SPE) offers a more selective and efficient cleanup compared to protein precipitation. This technique separates components of a mixture based on their physical and chemical properties.

SPE for Catecholamine Metabolites: SPE is particularly useful for extracting catecholamine metabolites from complex biological fluids. cuni.cz For the analysis of related compounds, Oasis HLB cartridges have been successfully used for the solid-phase extraction of entacapone from plasma, achieving high extraction yields. researchgate.netsci-hub.se While specific SPE protocols for this compound are less detailed in readily available literature, the principles applied to similar molecules are transferable. The selection of the appropriate sorbent material and elution solvents is critical for optimizing the recovery of this compound while minimizing matrix effects. Automated online SPE systems coupled with ultra-performance liquid chromatography (UPLC) have been employed for the analysis of related plasma-free metanephrines, demonstrating the potential for high-throughput and reproducible analysis. researchgate.net

Comparative Analysis in Plasma, Cerebrospinal Fluid, and Dried Blood Spots

The quantification of this compound and its precursor, 3-O-methyldopa (3-OMD), has been performed in various biological matrices, each presenting unique analytical challenges and clinical utility.

Plasma: Plasma is a common matrix for pharmacokinetic studies. Methods like high-performance liquid chromatography with electrochemical detection (HPLC-ED) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for quantification. nih.govresearchgate.netsci-hub.se For example, a targeted LC-MS/MS analysis of 3-OMD in plasma showed concentrations ranging from 23.6 to 6272.8 ng/mL in a patient cohort. nih.gov Sample preparation for plasma analysis typically involves protein precipitation or SPE. nih.govresearchgate.netsci-hub.se

Cerebrospinal Fluid (CSF): CSF analysis provides insights into the central nervous system's biochemistry. The diagnosis of certain metabolic disorders, such as Aromatic L-amino acid decarboxylase (AADC) deficiency, often involves analyzing neurotransmitter metabolites in CSF. ufrgs.brresearchgate.net Elevated levels of 3-OMD in CSF are a key diagnostic marker for AADC deficiency. researchgate.netresearchgate.net Sample collection is invasive, requiring a lumbar puncture, and samples need careful handling and storage, often frozen, to ensure stability. ufrgs.br

Dried Blood Spots (DBS): DBS analysis is a less invasive alternative to traditional blood draws and is particularly valuable for newborn screening. ufrgs.braadcnews.com The quantification of 3-OMD in DBS has been established as a reliable screening method for AADC deficiency. ufrgs.braadcnews.comnih.gov Studies have shown significantly elevated 3-OMD levels in DBS from AADC deficient patients compared to controls. aadcnews.com For instance, one study reported 3-OMD levels in AADC patients to be at least four times higher than in control groups. aadcnews.com This method simplifies sample collection, storage, and transport, making it suitable for large-scale screening programs. ufrgs.braadcnews.comnih.gov

Method Validation and Quality Assurance in Research Settings

Ensuring the reliability and accuracy of analytical methods for this compound is paramount in research settings. This is achieved through rigorous method validation and adherence to quality assurance protocols.

Assessment of Linearity, Precision, Accuracy, and Detection Limits

Method validation assesses several key performance characteristics:

Linearity: This determines the range over which the analytical method provides results that are directly proportional to the concentration of the analyte. For related compounds like methyldopa and its metabolites, linearity has been established over various concentration ranges using different analytical techniques. For example, an HPLC-ED method for 3-O-methyldopa showed good linearity over a concentration range of 200–10,000 ng/mL. researchgate.netsci-hub.se Spectrophotometric methods for methyldopa have also demonstrated linearity, for instance, in the range of 5.0-40 µg/mL. chemmethod.comchemmethod.com

Precision: Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the stipulated conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For an HPLC-ED method, the intermediate precision values were lower than 5.64%. sci-hub.se For a microneutralization assay, intra-assay and inter-assay variations were reported as 7-35% and 22-41%, respectively, for the low positive quality control. nih.gov

Accuracy: Accuracy refers to the closeness of the mean of a set of results to the actual (true) value. It is often assessed through recovery studies. For an HPLC-ED method, recovery data for 3-O-methyldopa was 96%. sci-hub.se In another study, the mean bias between different measurement methods for metanephrines was found to be low, indicating good accuracy. researchgate.net

Detection Limits: The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For a spectrophotometric method for methyldopa, the LOD and LOQ were reported as 0.0353 µg/mL and 0.2691 µg/mL, respectively. uobaghdad.edu.iq An LC-MS/MS method for L-Dopa reported an LOD of 1.70 µg/mL and an LOQ of 5.13 µg/mL. researchgate.net

Table 1: Example of Method Validation Parameters for Related Compounds

Strategies for Reproducibility and Inter-Laboratory Comparability

Ensuring that results are reproducible within and between laboratories is essential for the validation of research findings.

Standardized Protocols: The use of standardized and well-documented protocols is fundamental. This includes detailed descriptions of sample preparation, instrument settings, and data analysis procedures. Centralized training for co-investigators in multi-site studies helps to harmonize equipment calibration and protocol execution.

Internal and External Quality Control: The inclusion of internal standards, such as deuterated analogues (e.g., 3-o-methyldopa-d3), helps to correct for variability during sample processing and analysis. nih.gov Participation in external quality assessment (EQA) schemes allows for the comparison of results with other laboratories and helps to identify systematic biases. researchgate.net

Inter-Laboratory Comparison Studies: These studies involve analyzing the same set of samples in multiple laboratories to assess the comparability of results. Such studies have been conducted for related plasma metanephrines, revealing the importance of chromatographic separation to avoid interferences and ensure accurate quantification. researchgate.net Bland-Altman plots can be used to quantify the agreement and bias between different analytical methods or laboratories.

Documentation of Metadata According to FAIR Principles

The FAIR Guiding Principles—Findable, Accessible, Interoperable, and Reusable—provide a framework for managing and stewarding research data and metadata.

Findable: Assigning globally unique and persistent identifiers (e.g., DOIs for datasets) and providing rich metadata are crucial for data to be findable by both humans and machines.

Accessible: Data and metadata should be retrievable by their identifier using a standardized communications protocol. This does not necessarily mean that the data must be open, but the conditions for access should be clearly specified.

Interoperable: The use of formal, accessible, shared, and broadly applicable language for knowledge representation (e.g., standardized vocabularies, ontologies) ensures that the data can be integrated with other data and can be readily interpreted by computer systems.

Reusable: To be reusable, metadata and data should be well-described with a plurality of accurate and relevant attributes. This includes a clear and accessible data usage license and detailed information about the provenance of the data (e.g., how it was generated and processed).

Table 2: Compound Names Mentioned in the Article

Research Approaches and Model Systems in 3-o-methyldopa-4-sulfate Investigations

In Vitro Cellular Models

In vitro models provide a controlled environment to dissect the specific cellular and molecular mechanisms of 3-OMD.

The PC12 cell line, derived from a rat adrenal pheochromocytoma, is a widely used model in neurochemical research because it can synthesize, store, and release catecholamines like dopamine. acs.org Studies using PC12 cells have been instrumental in revealing the direct effects of 3-OMD on neuronal-like cells.

Research has shown that 3-OMD can influence dopamine transporter (DAT) function and dopamine uptake in PC12 cells. researchgate.netnih.gov Furthermore, investigations have demonstrated that 3-OMD can induce cytotoxic effects through mechanisms involving increased oxidative stress and a decrease in the mitochondrial membrane potential. researchgate.netnih.gov These findings suggest that an accumulation of 3-OMD could have the potential to damage neuronal cells. nih.gov Some studies have also explored how 3-OMD might potentiate L-DOPA toxicity, an effect that can be mitigated by antioxidants like vitamin E, pointing towards oxidative stress as a key mechanism. nih.gov

Table 1: Summary of 3-O-Methyldopa Effects in PC12 Cells

| Finding | Observed Effect | Potential Mechanism | Reference |

|---|---|---|---|

| Dopamine Uptake | Inhibition of dopamine transporter and uptake. | Competitive inhibition at the dopamine transporter. | researchgate.netnih.gov |

| Cell Viability | Induces cytotoxic effects. | Increased oxidative stress, decreased mitochondrial membrane potential. | researchgate.netnih.gov |

| Interaction with L-DOPA | Potentiates L-DOPA-induced toxicity. | Exacerbation of oxidative stress. | nih.gov |

Primary cell cultures offer a model that more closely resembles the in vivo cellular environment, including crucial cell-to-cell interactions. Mixed cultures of mesencephalic neurons and striatal astrocytes have been particularly valuable. Astrocytes, a type of glial cell, are known to support neurons and harbor neuroprotective antioxidants like glutathione (GSH). nih.gov

Studies using these co-cultures have revealed a complex interplay between L-DOPA, 3-OMD, and astrocytes. L-DOPA has been shown to exert neuroprotective effects on dopaminergic neurons, but this effect is dependent on the presence of striatal astrocytes. nih.gov However, the simultaneous application of 3-OMD inhibits this astrocyte-mediated protective effect. nih.govmedchemexpress.com The mechanism appears to involve 3-OMD competitively inhibiting L-DOPA uptake into astrocytes and subsequently reducing the release of protective molecules like GSH from the astrocytes. nih.gov In cultures of mesencephalic neurons alone, 3-OMD has been observed to significantly reduce the number of dopaminergic neurons. medchemexpress.commedchemexpress.com

Table 2: Findings from Primary Cultured Cell Studies with 3-O-Methyldopa

| Cell Model | Treatment | Key Finding | Reference |

|---|---|---|---|

| Primary Cultured Mesencephalic Neurons | 3-OMD (10-100 μM) | Significantly reduced the number of dopaminergic neurons. | medchemexpress.commedchemexpress.com |

| Mixed Culture of Mesencephalic Neurons and Striatal Astrocytes | L-DOPA + 3-OMD | 3-OMD inhibits the astrocyte-mediated neuroprotective effect of L-DOPA. | nih.govmedchemexpress.com |

| Primary Striatal Astrocytes | L-DOPA + 3-OMD | 3-OMD inhibits L-DOPA uptake and glutathione (GSH) release from astrocytes. | nih.gov |

While direct studies investigating the metabolism of 3-O-Methyldopa-4-sulfate in placental or endothelial cells are not prominent in the literature, research on related compounds provides a framework for how such investigations could be conducted. The placenta is a key metabolic organ during pregnancy, and understanding how drugs and their metabolites are processed and transferred is vital.

For instance, studies on the related antihypertensive drug methyldopa have been conducted on trophoblast-derived human choriocarcinoma cell lines and primary human umbilical vein endothelial cells (HUVEC). nih.gov These studies have examined the effects of methyldopa, sometimes in combination with other compounds like flavonoids, on the expression of inflammatory and vascular factors. nih.gov It is known that methyldopa crosses the placental barrier. rxlist.com Given that sulfation is a known metabolic pathway for methyldopa, leading to metabolites like α-methyldopa mono-O-sulfate, it is plausible that similar pathways exist for L-DOPA metabolites. rxlist.comhres.ca Future studies could use human placental cell models, including advanced 3D microengineered models that replicate the placental barrier, to investigate the formation, transport, and toxicological impact of this compound. biorxiv.org

Utilization of Primary Cultured Cells (e.g., Striatal Astrocytes, Mesencephalic Neurons)

In Vivo Animal Models

Sprague-Dawley and Wistar rats are commonly used to investigate the effects of 3-OMD. nih.govnih.gov In these models, direct administration of 3-OMD into the brain (intracerebroventricular injection) has been shown to impair locomotor activity, characterized by decreases in movement time and total distance traveled. researchgate.netnih.gov Sub-chronic administration over several days produces similar significant impairments in locomotor activities. nih.gov

These behavioral changes are linked to specific neurochemical alterations. A single administration of 3-OMD has been found to decrease the dopamine turnover rate in the rat striatum. nih.gov Repeated administration leads to an accumulation of 3-OMD in the blood and striatum, a reduction in locomotor activity, and a significant decrease in the levels of dopamine metabolites. nih.gov These effects on locomotion and dopamine turnover were observed to be reversible after a washout period. nih.gov

A primary focus of in vivo research is to analyze how 3-OMD affects the levels of key neurological biomarkers and other metabolites in brain tissue, particularly the striatum. Following sub-chronic administration of 3-OMD in rats, while the levels of dopamine itself may not change significantly, its primary metabolites are affected. nih.gov

Specifically, significant decreases have been recorded in the levels of 3,4-dihydroxyphenylacetic acid (DOPAC), 3-methoxytyramine (3-MT), and homovanillic acid (HVA) in the striatum. nih.gov This indicates that the accumulation of 3-OMD impacts the metabolic pathways of dopamine. In other rodent models, such as mouse models of Huntington's disease, brain tissue analysis has been used to track levels of DA and its metabolites, though no significant changes in 3-OMD were noted in that specific disease model. plos.org These analyses provide a snapshot of the neurochemical state of the brain and help correlate biochemical changes with behavioral outcomes. nih.gov

Rodent Models for Investigating Biochemical and Neurochemical Effects

Computational and Cheminformatics Approaches

The investigation of this compound, a metabolite of L-DOPA, has been significantly advanced by the application of computational and cheminformatics tools. These approaches offer powerful means to model biological processes, manage complex datasets, and ultimately enhance the reproducibility and impact of research findings.

In Silico Modeling of Enzymatic Reaction Kinetics and Metabolic Pathway Optimization

In silico modeling provides a virtual environment to simulate and predict the behavior of biological systems, offering insights that can guide wet-lab experimentation. In the context of this compound, computational models are instrumental in understanding its formation and metabolic fate.

Enzymatic Reaction Kinetics: The formation of this compound involves sulfation, a reaction catalyzed by sulfotransferase enzymes. Computational models can simulate the interaction between the parent compound, 3-O-Methyldopa, and the active site of sulfotransferases. By employing techniques such as molecular docking and molecular dynamics simulations, researchers can predict binding affinities and catalytic efficiencies. These models help in understanding the structure-activity relationships that govern the sulfation process. For instance, modeling can elucidate how the chemical properties of 3-O-Methyldopa influence its recognition and processing by specific sulfotransferase isoforms.

Metabolic Pathway Optimization: The metabolism of L-DOPA is complex, with multiple competing pathways. wikipedia.org 3-O-Methyldopa is a major metabolite formed via catechol-O-methyltransferase (COMT). wikipedia.org Physiologically based pharmacokinetic (PBPK) models can be used to simulate the systemic and tissue-specific concentrations of L-DOPA and its metabolites, including 3-O-Methyldopa and its subsequent sulfated form. mdpi.com These models integrate physiological parameters with drug-specific properties to predict metabolic outcomes.

A variety of computational tools and databases are available to support these modeling efforts. Cheminformatics platforms can be utilized to model reaction kinetics and optimize processes. Furthermore, databases such as KEGG and MetaCyc provide comprehensive information on metabolic pathways that are essential for building and validating these computational models. osti.gov

Implementation of Data Management Systems for Research Reproducibility

The complexity of metabolomics data, such as that generated in studies of this compound, necessitates robust data management systems to ensure research reproducibility. nih.govoup.com These systems are critical for capturing, storing, and sharing the vast amounts of data generated from analytical platforms like mass spectrometry and NMR spectroscopy. oup.com

Data and Metadata Standards: To facilitate data comparison and reuse, standardized reporting of experimental information is crucial. oup.com This includes detailed metadata about the study design, sample collection and processing, analytical methods, and data processing workflows. nih.govnih.govresearchgate.net Initiatives and consortia in the metabolomics community have been working towards developing and promoting these standards. oup.comresearchgate.net

Laboratory Information Management Systems (LIMS): LIMS are essential for managing the large collections of metabolite measurements and their associated metadata. oup.com They provide a structured environment for tracking samples and experiments, ensuring data integrity from the laboratory to final analysis. Systems like SetupX and BinBase enable the entry of biological metadata and the subsequent processing of acquired data. oup.com

Public Data Repositories: The availability of public repositories for metabolomics data, such as the MetaboLights database, is a key component of reproducible research. oup.comnih.gov These platforms allow researchers to deposit their datasets, making them accessible to the wider scientific community for re-analysis and integration with other studies. This open-access approach fosters transparency and collaboration, ultimately accelerating scientific discovery.

Methodological Considerations for Multi-Site Research Endeavors

Conducting research on this compound across multiple sites presents unique challenges related to data consistency and comparability. Addressing these challenges is paramount for generating reliable and generalizable findings.

Harmonization of Experimental Protocols and Equipment Calibration

Variability in experimental procedures and instrumentation across different research sites can introduce significant bias and reduce the statistical power of a study. nih.govnih.gov Therefore, rigorous harmonization is a critical prerequisite for successful multi-site research.

Standard Operating Procedures (SOPs): The development and implementation of detailed SOPs for all experimental steps is fundamental. nih.gov This includes protocols for sample collection, handling, storage, and preparation. oup.comnih.gov For metabolomics studies, factors such as freeze-thaw cycles and storage conditions can significantly impact the metabolic profile and must be strictly controlled. oup.com Centralized training for all personnel involved in the study can ensure consistent adherence to these SOPs.

Equipment Calibration and Quality Control: Analytical instruments, such as mass spectrometers and liquid chromatography systems, are a major source of variability. banook.com Regular calibration of equipment against national or international standards is essential to ensure that measurements are accurate and comparable across sites. keosys.comwoodleytrialsolutions.com The use of phantoms in imaging studies, for example, can help calibrate and assess the reproducibility of measurements across different platforms. keosys.com

Implementing a robust quality assurance and quality control (QA/QC) program is crucial. nih.govresearchgate.net This involves the routine analysis of quality control samples, such as pooled reference samples, to monitor instrument performance and correct for analytical drift. nih.gov Establishing clear quality criteria helps to avoid artifacts and facilitates the comparison of data generated at different locations. nih.gov

Application of Statistical Models for Adjusting Site-Specific Variances

Despite rigorous harmonization efforts, some degree of site-specific variation is often unavoidable. Statistical methods play a crucial role in accounting for and adjusting these variances during data analysis.

Mixed-Effects Models: Mixed-effects models are a powerful statistical tool for analyzing data from multi-site studies. These models can account for both fixed effects (e.g., the biological question of interest) and random effects, such as the variability introduced by different research sites. By including "site" as a random effect in the model, it is possible to estimate and adjust for the variance associated with each location, thereby providing more accurate estimates of the true biological effects.

Data Normalization and Batch Correction: Prior to statistical analysis, data normalization techniques are often applied to reduce unwanted technical variation. Various methods exist, and the choice of method can depend on the nature of the data and the experimental design. In multi-site studies, where data may be generated in different batches corresponding to different sites, batch correction algorithms can be employed to remove site-specific effects while preserving the biological variation of interest.

The following table summarizes key considerations for multi-site research on this compound:

| Consideration | Key Actions | Rationale |

| Protocol Harmonization | Develop and enforce detailed Standard Operating Procedures (SOPs) for all experimental stages. nih.gov | Ensures consistency in sample handling and processing, minimizing non-biological variability. oup.comnih.gov |

| Equipment Calibration | Implement regular calibration of all analytical instruments against certified standards. keosys.comwoodleytrialsolutions.com | Guarantees the accuracy and comparability of measurements across different sites and instruments. banook.com |

| Quality Control | Utilize quality control samples and establish clear quality criteria for data acceptance. nih.govnih.gov | Monitors and corrects for analytical drift and ensures the overall quality and reliability of the data. researchgate.net |

| Statistical Modeling | Employ mixed-effects models and other statistical techniques to account for site-specific variances. | Adjusts for residual inter-site variability, leading to more robust and accurate conclusions. |

| Data Management | Use standardized data formats and a centralized data management system or repository. oup.comoup.com | Facilitates data sharing, integration, and re-analysis, enhancing research transparency and reproducibility. nih.gov |

Advanced Research Perspectives and Future Directions in 3-o-methyldopa-4-sulfate Studies

Influence of Pharmacological Interventions on Compound Levels and Activities

The concentration of 3-O-methyldopa, and by extension its sulfated form, is heavily influenced by drugs that target its formation pathway. Understanding these interactions is key to optimizing therapies for conditions like Parkinson's disease.

Catechol-O-methyltransferase (COMT) is the enzyme that converts L-DOPA to 3-O-methyldopa. wikipedia.orgwikipedia.org In the treatment of Parkinson's disease, L-DOPA is administered to replenish depleted dopamine stores in the brain. However, a significant portion of L-DOPA is metabolized peripherally, with COMT-mediated conversion to 3-OMD being a major pathway. taylorandfrancis.comneurologylive.com The resulting 3-OMD has no therapeutic benefit and can compete with L-DOPA for transport across the blood-brain barrier. taylorandfrancis.com

COMT inhibitors, such as entacapone, tolcapone, and opicapone, are drugs that block this enzymatic conversion. wikipedia.orgtaylorandfrancis.comwikipedia.org By inhibiting COMT, these agents prevent the methylation of L-DOPA to 3-OMD, thereby increasing the bioavailability and plasma half-life of L-DOPA. taylorandfrancis.comneurologylive.com This allows more L-DOPA to reach the brain, where it can be converted to dopamine. neurologylive.com Consequently, the administration of COMT inhibitors leads to a significant reduction in the plasma levels of 3-OMD. plos.org Studies have shown that natural compounds like (-)-epigallocatechin-3-gallate (EGCG), a polyphenol found in tea, also inhibit COMT and can lower the accumulation of 3-OMD in plasma and the striatum. plos.org The modulation of 3-OMD levels is a direct measure of the pharmacological activity of COMT inhibitors.

The metabolism of 3-O-methyldopa extends beyond its initial formation. After being produced by COMT, 3-OMD can be further metabolized. wikipedia.org The formation of 3-O-Methyldopa-4-sulfate itself is an example of such an interaction, mediated by sulfotransferase enzymes which add a sulfate group to the molecule. ontosight.ai This sulfation process generally increases the water solubility of compounds, which can facilitate their renal excretion.

The broader precursor, methyldopa, is known to be extensively metabolized in the liver, with one of its metabolites being a sulfate conjugate. nih.gov While specific studies on the interactions of this compound with other drug-metabolizing enzymes are limited, the metabolic pathways of related catecholamines and L-DOPA metabolites are well-documented, involving enzymes like monoamine oxidase (MAO) and aromatic α-keto acid reductase. wikipedia.orgebsco.com Future research is needed to fully elucidate the enzymatic pathways that govern the synthesis and degradation of this compound and how other medications might influence its plasma and tissue concentrations.

Effects of Catechol-O-Methyltransferase (COMT) Inhibitors on this compound Dynamics

Development of Novel Synthetic Routes for Research Standards and Probes

The availability of pure, well-characterized research standards is essential for the accurate quantification of this compound in biological samples and for conducting functional studies. While literature specifically detailing the synthesis of this compound is scarce, insights can be drawn from the synthesis of structurally related compounds.

The chemical synthesis of dopamine O-sulfates has been described, offering a potential template. nih.gov A one-step chemical sulfonation of dopamine was shown to produce both dopamine 3-O-sulfate and dopamine 4-O-sulfate, which were then separated and characterized using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) techniques. nih.gov This suggests that a similar direct sulfonation approach could be applied to 3-O-methyldopa.

Furthermore, synthetic routes for methyldopa derivatives have been developed. For instance, a patent describes a two-step hydrolysis method to prepare methyldopa from α-methyl-(3,4-dimethoxyphenyl)-α-aminopropionitrile. google.com Another approach involves an oxaziridine-mediated synthesis to produce pharmaceutical-grade methyldopa derivatives. These established methods for modifying the core structure of methyldopa could be adapted to introduce a sulfate group at the 4-position, providing a viable route to obtaining this compound for research purposes. The physiological production via enzymatic sulfation also remains a significant method for pharmacokinetic and pharmacodynamic studies.

Table 2: List of Compounds Mentioned

| Compound Name | Abbreviation / Synonym |

|---|---|

| 3-O-Methyldopa | 3-OMD, 3-Methoxytyrosine |

| This compound | - |

| L-DOPA | Levodopa |

| Aromatic L-Amino Acid Decarboxylase | AADC |

| Catechol-O-Methyltransferase | COMT |

| Dopamine | DA |

| Serotonin | 5-HT |

| Epinephrine | Adrenaline |

| Norepinephrine | Noradrenaline |

| Homovanillic acid | HVA |

| 5-Hydroxyindoleacetic acid | HIAA |

| Tyrosine hydroxylase | TH |

| Entacapone | - |

| Tolcapone | - |

| Opicapone | - |

| (-)-epigallocatechin-3-gallate | EGCG |

| Monoamine oxidase | MAO |

Exploration of Uncharacterized Metabolic Pathways and Unidentified Biological Roles

The established metabolic cascade involves the O-methylation of levodopa to 3-O-methyldopa by catechol-O-methyltransferase (COMT), followed by the sulfation of 3-OMD to this compound. ontosight.aidrugbank.com However, the subsequent metabolic transformations and ultimate fate of this compound are not well-defined. Future research is anticipated to explore several potential, yet uncharacterized, metabolic avenues.